molecular formula C16H13N3O B1305702 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile CAS No. 111861-39-3

2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile

Cat. No. B1305702
M. Wt: 263.29 g/mol
InChI Key: WGEMWNLLRMXKMZ-UHFFFAOYSA-N
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Description

2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile is a compound that belongs to the chromene family, which is characterized by a benzopyran skeleton. Chromenes are known for their diverse pharmacological activities and are of interest in medicinal chemistry. The compound is not directly mentioned in the provided papers, but related chromene derivatives have been synthesized and studied for their chemical and physical properties, as well as their potential applications in various fields.

Synthesis Analysis

The synthesis of chromene derivatives often involves multicomponent reactions, which are efficient methods that allow the construction of complex molecules from simpler components in a single operation. For instance, a one-pot multicomponent reaction involving cyclohexane-1,2-dione and benzylidenemalononitriles was used to synthesize 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles, with the aid of a cinchona alkaloid-derived thiourea catalyst . Similarly, 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives were obtained through an electrocatalytic multicomponent assembling of aryl aldehydes, 4-hydroxycoumarin, and malononitrile . These methods highlight the versatility and efficiency of multicomponent reactions in the synthesis of chromene derivatives.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of chromene derivatives. For example, the crystal structure of 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile was solved, revealing a monoclinic space group and specific hydrogen bonding interactions that stabilize the crystal structure . Other studies have reported similar findings, with variations in the substituents on the chromene core influencing the molecular conformation and crystal packing .

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. The presence of amino and nitrile groups in these compounds provides reactive sites for further transformations. For instance, the amino group can participate in the formation of hydrogen bonds, as seen in the crystal structures of several synthesized chromene derivatives . The nitrile group can be a precursor to other functionalities through reactions such as hydrolysis or reduction.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of a methoxy group in 3-amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles was found to be advantageous for the synthesis in aqueous media, suggesting an impact on the compound's solubility . Additionally, the crystallographic studies provide insights into the solid-state properties of these compounds, including their conformation and intermolecular interactions .

properties

IUPAC Name

2,7-diamino-4-phenyl-4H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c17-9-13-15(10-4-2-1-3-5-10)12-7-6-11(18)8-14(12)20-16(13)19/h1-8,15H,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEMWNLLRMXKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385558
Record name 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile

CAS RN

111861-39-3
Record name 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AM El-Agrody, SAEH Khattab… - Letters in Drug Design …, 2014 - ingentaconnect.com
Some 4-aryl-4H-chromenes 3a-h, 5a-g, 7a-g and 9a-g were obtained by reaction of 3-substituted phenol 1, 4, 6 and 8 with α-cyanocinnamonitrile derivatives 2. We explored the …
Number of citations: 24 www.ingentaconnect.com

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